REACTION_SMILES
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[Al+3:11].[CH2:16]([O:17][CH2:18][CH3:19])[CH3:20].[CH3:1][C:2]([CH3:3])([CH3:4])[C:5]1([CH2:8][OH:9])[O:6][CH2:7]1.[H-:10].[H-:13].[H-:14].[H-:15].[Li+:12]>>[CH3:1][C:2]([CH3:3])([CH3:4])[C:5]([OH:6])([CH3:7])[CH2:8][OH:9]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCOCC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(C)(C)C1(CO)CO1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
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CC(C)(C)C(C)(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:11].[CH2:16]([O:17][CH2:18][CH3:19])[CH3:20].[CH3:1][C:2]([CH3:3])([CH3:4])[C:5]1([CH2:8][OH:9])[O:6][CH2:7]1.[H-:10].[H-:13].[H-:14].[H-:15].[Li+:12]>>[CH3:1][C:2]([CH3:3])([CH3:4])[C:5]([OH:6])([CH3:7])[CH2:8][OH:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1(CO)CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C(C)(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |